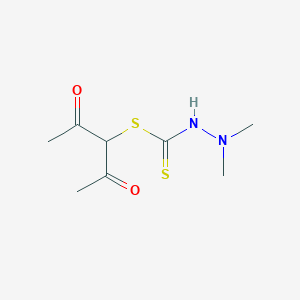
2-Hydroxy-3-phenoxypropyl benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenoxypropyl benzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzylcarbamate group attached to a 2-hydroxy-3-phenoxypropyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl benzylcarbamate typically involves the reaction of 2-Hydroxy-3-phenoxypropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenoxypropyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl benzylcarbamate.
Reduction: Formation of 2-hydroxy-3-phenoxypropylamine.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenoxypropyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-phenoxypropyl benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of a benzylcarbamate.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and a methacrylate moiety.
Glycerol dimethacrylate: Features a glycerol backbone with methacrylate groups.
Uniqueness
2-Hydroxy-3-phenoxypropyl benzylcarbamate is unique due to its combination of a benzylcarbamate group and a phenoxypropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Número CAS |
105245-22-5 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(2-hydroxy-3-phenoxypropyl) N-benzylcarbamate |
InChI |
InChI=1S/C17H19NO4/c19-15(12-21-16-9-5-2-6-10-16)13-22-17(20)18-11-14-7-3-1-4-8-14/h1-10,15,19H,11-13H2,(H,18,20) |
Clave InChI |
LLAZXMVXOGWJHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)OCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


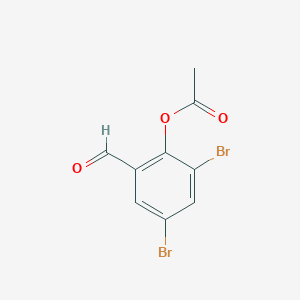
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)


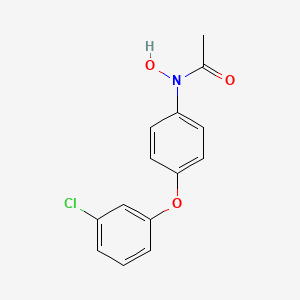

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
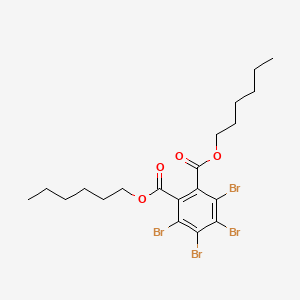
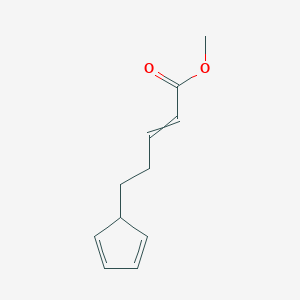
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
